a-Trifluoroacetyl-g-thiobutyrolactone
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Overview
Description
a-Trifluoroacetyl-g-thiobutyrolactone: is a chemical compound with the molecular formula C6H5F3O2S and a molecular weight of 198.16 g/mol . This compound is characterized by the presence of a trifluoroacetyl group and a thiobutyrolactone ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-Trifluoroacetyl-g-thiobutyrolactone typically involves the reaction of thiobutyrolactone with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient recovery of the desired compound .
Chemical Reactions Analysis
Types of Reactions: a-Trifluoroacetyl-g-thiobutyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted thiobutyrolactones.
Scientific Research Applications
a-Trifluoroacetyl-g-thiobutyrolactone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of a-Trifluoroacetyl-g-thiobutyrolactone involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, thereby influencing various biological processes .
Comparison with Similar Compounds
γ-Thiobutyrolactone: Shares the thiobutyrolactone ring but lacks the trifluoroacetyl group.
α-Trifluoroacetyl-γ-butyrolactone: Similar structure but with a butyrolactone ring instead of a thiobutyrolactone ring.
Uniqueness: a-Trifluoroacetyl-g-thiobutyrolactone is unique due to the presence of both the trifluoroacetyl group and the thiobutyrolactone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H5F3O2S |
---|---|
Molecular Weight |
198.16 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroacetyl)thiolan-2-one |
InChI |
InChI=1S/C6H5F3O2S/c7-6(8,9)4(10)3-1-2-12-5(3)11/h3H,1-2H2 |
InChI Key |
OVDKJCPUGWGEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1C(=O)C(F)(F)F |
Origin of Product |
United States |
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